molecular formula C20H21N3O2S2 B13810531 Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Cat. No.: B13810531
M. Wt: 399.5 g/mol
InChI Key: ZOSKOTCCXXAADP-UHFFFAOYSA-N
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Description

Acetamide, N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]- (CAS: 606113-63-7) is a thienopyrimidine-based acetamide derivative with a molecular formula of C₂₀H₂₁N₃O₂S₂ and a molecular weight of 399.53 g/mol . The compound features a thieno[2,3-d]pyrimidin-4-yl core substituted with ethyl (C₅) and methyl (C₂, C₆) groups, linked via a thioether bridge to an acetamide moiety. Key physical properties include a density of 1.29 g/cm³, logP of 4.88 (indicating high lipophilicity), and aqueous solubility of 2.193 mg/L at 25°C . Its polar surface area (PSA) is 125.49 Ų, suggesting moderate membrane permeability .

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C20H21N3O2S2/c1-5-16-12(3)27-20-18(16)19(21-13(4)22-20)26-10-17(25)23-15-8-6-14(7-9-15)11(2)24/h6-9H,5,10H2,1-4H3,(H,23,25)

InChI Key

ZOSKOTCCXXAADP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Thieno[2,3-D]pyrimidine Core

The thieno[2,3-D]pyrimidine nucleus is commonly synthesized via the Gewald reaction , a well-established method for constructing substituted thiophenes. This involves:

  • Condensation of α-amino ketones or α-amino acids with elemental sulfur and ketones or aldehydes,
  • Followed by cyclization steps to form the fused pyrimidine ring.

Summary of Typical Reaction Conditions

Step Reagents/Conditions Solvent Temperature Time Notes
Gewald reaction for core α-amino ketone + sulfur + ketone/aldehyde Ethanol/EtOH Reflux Several hrs Forms thieno[2,3-D]pyrimidine
Halogenation at 4-position Chlorinating agent (e.g., POCl3) Inert solvent Reflux Few hours Prepares 4-chlorothieno derivative
Thiol substitution (thioether) Thiol intermediate + base (K2CO3) Dry acetone/DMF Reflux 5-10 hours Nucleophilic substitution
Coupling with acetamide derivative N-(4-acetylphenyl)acetamide + thieno-thiol Dry acetone Reflux 5-10 hours Forms final compound

Research Findings and Analysis

  • The multi-step synthesis requires careful control of stoichiometry, temperature, and solvent choice to maximize yield and purity.
  • Use of anhydrous and aprotic solvents such as dry acetone or DMF is critical to prevent side reactions and hydrolysis.
  • Potassium carbonate is the preferred base for deprotonating thiols and facilitating nucleophilic substitution.
  • Reaction times of 5 to 10 hours under reflux conditions are typical to drive the substitution to completion.
  • The synthetic route allows for structural modifications at the phenyl ring (e.g., acetyl, methyl substitutions) and the thieno[2,3-D]pyrimidine core, enabling exploration of structure-activity relationships.
  • Purification is generally achieved by crystallization from DMF or similar solvents, yielding crystalline products suitable for biological evaluation.

Data Table: Comparative Preparation Parameters for Related Compounds

Compound Name Key Substituent(s) Core Synthesis Method Thioether Formation Conditions Yield (%) Reference Notes
Acetamide, N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- 4-acetylphenyl, ethyl, methyl Gewald reaction Reflux in dry acetone, K2CO3 ~70 Multi-step synthesis with controlled reflux and base usage
Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- 2,4-dimethylphenyl Gewald reaction Similar to above ~70 Similar synthetic approach, minor phenyl substitution difference
4,5-Dihydrothieno[3,2-e]triazolo[4,3-a]pyrimidine-2-carboxamides Triazolo fused ring Cyclization and substitution Reflux in acetone, K2CO3 70-75 Analogous thioether formation, crystallization from DMF

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that play a role in its biological activity. The compound may exert its effects through binding to these targets, modulating their activity, and influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thienopyrimidine-acetamide hybrids, which are studied for their diverse bioactivities. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) logP Solubility (mg/L) Key References
Target Compound Thieno[2,3-d]pyrimidin-4-yl 5-Ethyl, 2,6-dimethyl; 4-acetylphenyl 399.53 4.88 2.193
N-(3-acetylphenyl) analog Thieno[2,3-d]pyrimidin-4-yl 5-Ethyl, 2,6-dimethyl; 3-acetylphenyl 399.53 4.88 Similar to target
N-(4-methylphenyl) analog Thieno[2,3-d]pyrimidin-4-yl 5-Ethyl, 2,6-dimethyl; 4-methylphenyl 385.50 4.50 Higher than target
N-(2,3-dichlorophenyl) analog Pyrimidin-2-yl 4-Methyl, 6-oxo; 2,3-dichlorophenyl 344.21 ~3.5 Not reported
N-(4-phenoxyphenyl) analog Pyrimidin-2-yl 4-Methyl, 6-oxo; 4-phenoxyphenyl 406.46 ~4.2 Not reported
N-(7-Methyl-2-phenylamino-tetrahydrothieno-pyrimidin-4-on-3-yl) Tetrahydrothieno-pyrido-pyrimidin-4-one 7-Methyl, phenylamino 369.44 ~3.0 Not reported

Key Structural and Functional Differences

Core Heterocycle: The target compound’s thieno[2,3-d]pyrimidine core (a fused thiophene-pyrimidine system) distinguishes it from simpler pyrimidin-2-yl derivatives (e.g., compounds 5.6 and 5.15) .

Substituent Effects: The 4-acetylphenyl group on the acetamide nitrogen introduces electron-withdrawing effects, which may influence binding interactions in biological targets (e.g., kinases or enzymes) . In contrast, the 4-methylphenyl analog (CAS: 606113-44-4) lacks this acetyl group, resulting in reduced polarity and higher solubility .

Synthetic Routes: The target compound’s synthesis likely involves thioether formation between a thienopyrimidine-thiol and a chloroacetamide intermediate, similar to methods used for compound 2 in (85% yield via reflux with sodium acetate) . In contrast, pyrimidin-2-yl analogs (e.g., 5.6 and 5.15) are synthesized via nucleophilic substitution between 2-mercaptopyrimidines and chloroacetamides, achieving yields of 60–80% .

The acetylphenyl group in the target compound may enhance target selectivity due to its hydrogen-bonding capacity.

Biological Activity

Acetamide, N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- (CAS Number: 606113-54-6) is a synthetic organic compound with a complex structure that includes a thieno-pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.

Chemical Structure and Properties

The molecular formula of Acetamide, N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is C20H21N3O2S2, with a molecular weight of approximately 399.53 g/mol. Its structure features an acetylated phenyl group and a thioether linkage, which are critical for its reactivity and biological interactions.

PropertyValue
Molecular Formula C20H21N3O2S2
Molecular Weight 399.53 g/mol
CAS Number 606113-54-6

Anti-inflammatory Properties

Recent studies indicate that compounds similar to Acetamide exhibit significant anti-inflammatory effects. The thieno-pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance:

  • In vitro Studies : Several derivatives demonstrated inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
    CompoundIC50 (μmol)Effect
    Celecoxib0.04 ± 0.01COX-2 Inhibition
    Acetamide Derivative A0.04 ± 0.09COX-2 Inhibition

Analgesic Effects

The compound's structural characteristics suggest potential analgesic properties. Preliminary assessments have indicated that derivatives may act on pain pathways similarly to known analgesics.

The biological activity of Acetamide can be attributed to its ability to interact with various molecular targets involved in inflammatory and pain responses:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.
  • Interaction with Receptors : The thieno-pyrimidine scaffold may facilitate interactions with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways related to pain perception.

Synthesis and Evaluation

Research has focused on synthesizing various thieno-pyrimidine derivatives to evaluate their biological activities:

  • Study by Atatreh et al. (2021) : This study synthesized several new derivatives and assessed their anti-inflammatory effects using carrageenan-induced paw edema models. The results indicated that certain derivatives exhibited ED50 values comparable to indomethacin.

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of Acetamide:

  • Compounds with electron-releasing groups on the pyrimidine ring showed enhanced anti-inflammatory activity.

Q & A

Q. How can the synthesis of thieno[2,3-d]pyrimidine acetamide derivatives be optimized for higher yields?

Synthesis optimization involves selecting reaction solvents (e.g., ethanol for reflux), controlling temperature/pH, and using stoichiometric ratios of intermediates like 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives. For example, refluxing ethanol (40 mL) with equimolar reactants achieved crystallization via slow evaporation in chloroform-acetone (1:5 v/v), yielding structurally confirmed products . Purity can be verified via elemental analysis (e.g., C: 45.29%, N: 12.23% vs. calculated values) and NMR spectroscopy .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

Key methods include:

  • 1H NMR : Assigning aromatic protons (δ 7.04–7.75 ppm), acetamide NH (δ 10.08 ppm), and methyl groups (δ 2.03–2.33 ppm) to confirm substituent positions .
  • LC-MS : Detecting molecular ion peaks (e.g., m/z 376.0 [M+H]⁺) to validate molecular weight .
  • Elemental Analysis : Ensuring experimental C, N, and S percentages align with theoretical values (e.g., ΔC: -0.07% deviation) .

Q. How does substituent variation on the phenyl ring affect compound stability?

Electron-withdrawing groups (e.g., nitro, acetyl) enhance stability via resonance effects, while bulky substituents (e.g., ethyl, methyl) may sterically hinder degradation. For instance, 4-acetylphenyl derivatives showed higher thermal stability (mp >200°C) compared to unsubstituted analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Contradictions arise from assay conditions (e.g., pH, cell lines) or substituent electronic effects. Systematic SAR studies comparing analogs (e.g., 5-ethyl vs. 5-methyl thienopyrimidine) under standardized assays can clarify trends. For example, thieno[2,3-d]pyrimidine cores with oxadiazole moieties showed enhanced antimicrobial activity versus simpler analogs .

Q. How can molecular docking predict interactions between this compound and therapeutic targets?

Docking studies using software like AutoDock Vina can model binding to enzymes (e.g., kinases) or DNA. Focus on hydrogen bonds (e.g., acetamide NH with active-site residues) and hydrophobic interactions (e.g., ethyl/methyl groups with pocket residues). Validation via comparative analysis with known inhibitors (e.g., ATP-competitive kinase inhibitors) is critical .

Q. What experimental designs mitigate synthetic byproducts in multi-step reactions?

  • Stepwise Purification : Use column chromatography after each step to isolate intermediates (e.g., 2-chloro-N-(5-methylpyridin-2-yl)acetamide) .
  • Reaction Monitoring : TLC or HPLC to track progress and optimize reaction times (e.g., 6–8 hours for thioether bond formation) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Co-solvents : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while avoiding cytotoxicity .

Q. What analytical techniques validate purity for in vivo studies?

  • HPLC-PDA : Detect impurities at 254 nm with C18 columns (≥95% purity threshold) .
  • DSC/TGA : Assess thermal decomposition profiles to confirm crystallinity and absence of solvates .

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